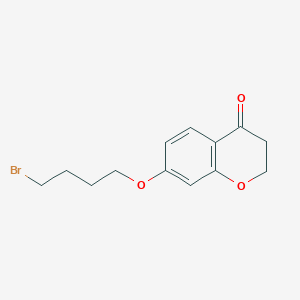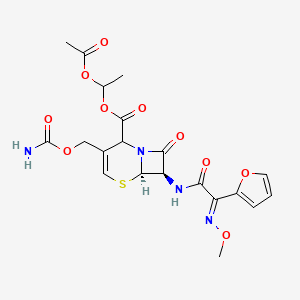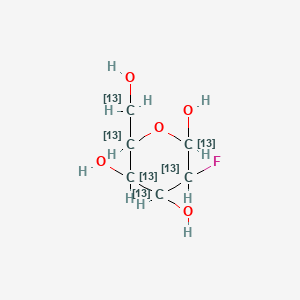
2-Deoxy-2-fluoro-D-glucose-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-D-glucose-13C6 is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are labeled with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C6 typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of molecular fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Common Reagents and Conditions
Fluorinating Agents: Molecular fluorine, diethylaminosulfur trifluoride (DAST), and other fluorinating reagents are commonly used.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents can be employed.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-glucose-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies of glucose metabolism and cellular uptake due to its structural similarity to glucose.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C6 involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound in tissues can be visualized .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C6 but without the carbon-13 labeling.
2-Deoxy-2-fluoro-D-glucose-18F: A radiolabeled version used in PET imaging with fluorine-18 isotope.
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This labeling allows for precise tracking and quantification in metabolic studies and enhances its utility in various research applications .
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
188.10 g/mol |
Nombre IUPAC |
3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
ZCXUVYAZINUVJD-IDEBNGHGSA-N |
SMILES isomérico |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



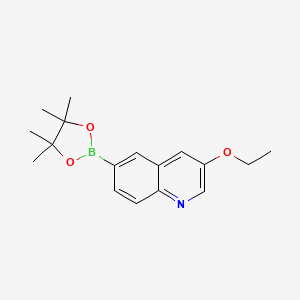
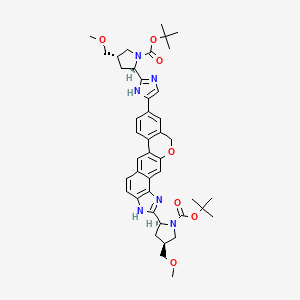

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
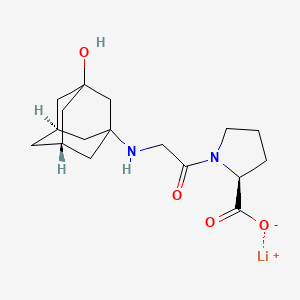
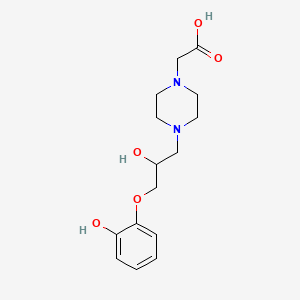
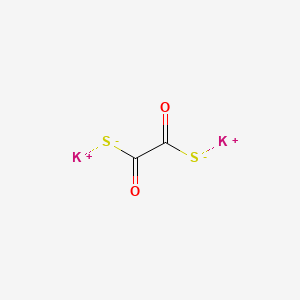
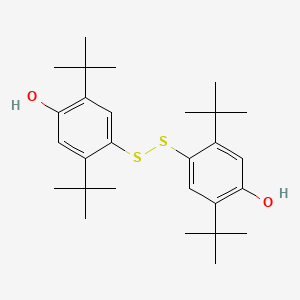

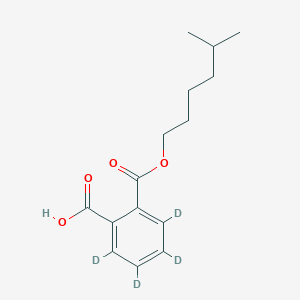
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
